molecular formula C13H15FN4O2 B2770572 N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1797183-26-6

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2770572
CAS No.: 1797183-26-6
M. Wt: 278.287
InChI Key: MFPIWZVATKWMGV-UHFFFAOYSA-N
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Description

N-[2-(3-Fluorophenyl)-2-methoxyethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide (CAS: 1797183-26-6) is a synthetic small molecule with a molecular formula of C₁₃H₁₅FN₄O₂ and a molecular weight of 278.28 g/mol. Its structure features a 1,2,3-triazole core substituted with a methyl group at the 1-position and a carboxamide group at the 4-position. The carboxamide is linked to a 2-(3-fluorophenyl)-2-methoxyethyl side chain, which introduces both lipophilic (fluorophenyl) and polar (methoxy) properties. The compound is primarily used in research settings, with commercial availability in milligram quantities (purity ≥90%) .

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2/c1-18-8-11(16-17-18)13(19)15-7-12(20-2)9-4-3-5-10(14)6-9/h3-6,8,12H,7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPIWZVATKWMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring:

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the triazole ring with a fluorophenyl group, typically using a fluorinated benzene derivative.

    Attachment of the methoxyethyl side chain: This can be done through an alkylation reaction, where a methoxyethyl halide reacts with the triazole derivative.

    Formation of the carboxamide group: This step involves the reaction of the triazole derivative with an isocyanate or a similar reagent to form the carboxamide group.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The structure of N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide includes a triazole ring, a 3-fluorophenyl group, and a methoxyethyl substituent. This configuration enhances its solubility and bioavailability compared to other triazole derivatives.

Synthesis Methods:

  • Huisgen 1,3-Dipolar Cycloaddition : This method utilizes azides and alkynes to form the triazole ring.
  • Amide Coupling Reactions : The carboxamide group can be synthesized through coupling reactions involving carboxylic acids and amines.

This compound has shown promising anticancer properties. In vitro studies indicate that it inhibits specific pathways involved in cancer cell growth and proliferation.

Applications in Medicinal Chemistry

The compound's potential applications extend beyond oncology:

Application Area Details
Anticancer Agents Exhibits significant antiproliferative activity against leukemia and solid tumors.
Antimicrobial Activity Potential as an antimicrobial agent due to structural similarities with known antibiotics.
Enzyme Modulators May act as inhibitors for metabolic enzymes involved in various diseases.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Antiproliferative Effects : A study demonstrated that this compound significantly reduced cell viability in multiple leukemia cell lines compared to control treatments like doxorubicin .
  • Metabolic Pathway Alterations : Research indicates that treatment with this compound alters metabolite levels in cancer cells, suggesting its role in metabolic regulation.
  • Comparative Efficacy : The compound has been compared with other triazole derivatives, showing enhanced potency against specific enzyme targets critical for tumor growth .

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of inflammatory or cancerous pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2,3-Triazole-4-Carboxamides

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 1-Methyl, N-(2-(3-fluorophenyl)-2-methoxyethyl) 278.28 Balanced lipophilicity (fluorophenyl) and polarity (methoxy)
1-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 5-Methyl, 1-(4-ethoxyphenyl), N-(3-fluorophenyl) ~300 (estimated) Ethoxy group enhances metabolic stability; fluorophenyl aids target binding
N-Substituted-5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazole-4-Carboxamide 5-Methyl, 1-(4-methylphenyl), variable N-substituents 260–310 Methylphenyl increases lipophilicity; N-substituents modulate solubility
5-Amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide 5-Amino, oxazolylmethyl side chain, 3-fluorophenyl ~400 (estimated) Oxazole moiety introduces rigidity; amino group enhances hydrogen bonding

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity :

    • The target compound’s logP is influenced by the 3-fluorophenyl group (lipophilic) and methoxyethyl chain (polar). In contrast, 1-(4-ethoxyphenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide () has higher lipophilicity due to the ethoxyphenyl group.
    • The oxazolylmethyl derivative () exhibits intermediate lipophilicity due to its polar oxazole ring .
  • Solubility :

    • The methoxyethyl side chain in the target compound improves aqueous solubility compared to purely aromatic substituents (e.g., 4-methylphenyl in ).

Biological Activity

N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry and oncology. This article explores its biological activity, including anticancer effects, enzyme inhibition, and metabolic pathway interactions.

Chemical Structure and Properties

The compound features a triazole ring structure with specific substituents that enhance its biological activity:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Substituents : The 3-fluorophenyl and methoxyethyl groups contribute to the compound's solubility and interaction with biological targets.
  • Carboxamide Group : Enhances chemical reactivity and biological interactions.

Molecular Formula

C13H16FN3O3\text{C}_{13}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{3}

Molecular Weight

313.35 g/mol

Anticancer Activity

This compound has demonstrated significant anticancer properties through various mechanisms:

  • Cytotoxicity : In vitro studies show dose-dependent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. Cell viability assays (e.g., MTT or SRB assays) confirm these effects.
  • Mechanism of Action :
    • Cell Cycle Interference : The compound disrupts normal cell cycle progression.
    • Apoptosis Induction : It promotes programmed cell death in cancer cells.
    • Angiogenesis Inhibition : Reduces the formation of new blood vessels that tumors require for growth.

In Vivo Studies

Animal models (e.g., xenografts) have been used to evaluate the compound's efficacy:

  • Tumor Growth Inhibition : Significant reduction in tumor size has been observed in treated models.
  • Survival Rates : Increased survival rates in animal studies indicate potential therapeutic benefits.

Enzyme Inhibition

The compound may selectively inhibit various enzymes involved in metabolic pathways:

  • Enzyme Targets : Investigations suggest it may inhibit kinases and proteases critical for cancer cell proliferation.
  • Metabolic Effects : Alters metabolite levels and enzyme activities, impacting cellular metabolism.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful.

Compound NameBiological ActivityNotes
N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamideAntiproliferative against leukemia cell linesComparable activity to doxorubicin
MyclobutanilFungicide with CYP inhibitionModulates mammalian CYP genes; studied for cytotoxicity
Pyrazolo-[1,2,4]-triazole derivativesAntitumor activityEnhanced cytotoxic potential with triazole moiety

Study on Anticancer Mechanisms

A recent study evaluated the anticancer mechanisms of N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methyltriazole-4-carboxamide. Researchers identified that the compound effectively induces apoptosis in HepG-2 liver cancer cells through mitochondrial pathways .

Structure–Activity Relationship (SAR)

Research highlighted a structure–activity relationship indicating that modifications to the triazole ring can significantly influence cytotoxic potency. For instance, derivatives with additional functional groups exhibited enhanced activity against multiple cancer cell lines .

Q & A

Q. What are the common synthetic routes for N-[2-(3-fluorophenyl)-2-methoxyethyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming the triazole core. Subsequent functionalization introduces the 3-fluorophenyl and methoxyethyl groups. Key steps include:

  • Azide-alkyne coupling : Optimized with Cu(I) catalysts for 1,4-regioselectivity.
  • Substitution reactions : Alkylation or nucleophilic substitution to attach the fluorophenyl and methoxyethyl moieties. Reaction conditions (temperature, solvent polarity) and purification (column chromatography) are critical for yield and purity .

Q. What analytical techniques are essential for structural characterization?

  • NMR spectroscopy (1H, 13C): Confirms substituent positions and molecular integrity.
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
  • HPLC/TLC : Monitors purity (>95%) and identifies byproducts .

Q. How do structural features influence this compound’s bioactivity?

  • The triazole ring facilitates hydrogen bonding with biological targets (e.g., enzymes).
  • The 3-fluorophenyl group enhances lipophilicity, improving membrane permeability.
  • The methoxyethyl chain modulates metabolic stability and steric interactions with binding pockets .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities?

Discrepancies may arise from assay variability (cell lines, concentrations) or compound purity. Methodological solutions include:

  • Standardized protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%).
  • Orthogonal characterization : Combine HPLC, NMR, and elemental analysis to confirm batch-to-batch consistency.
  • Dose-response studies : Establish EC50/IC50 curves under controlled conditions to isolate bioactivity drivers .

Q. What strategies optimize reaction yield during synthesis?

  • Catalyst optimization : Vary Cu(I) loading (0.1–1 mol%) to balance regioselectivity and side reactions.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q. How can computational methods predict binding affinity with target enzymes?

  • Molecular docking (AutoDock Vina): Screens potential binding poses using scoring functions (e.g., binding energy < -8 kcal/mol).
  • Molecular dynamics (MD) simulations (GROMACS): Assesses complex stability over 100-ns trajectories (RMSD < 2 Å).
  • Free energy calculations (MM/PBSA): Quantifies contributions of hydrophobic interactions and hydrogen bonds .

Q. What approaches address regioselectivity challenges in triazole formation?

  • CuAAC vs. RuAAC : Copper catalysts favor 1,4-regioisomers, while ruthenium catalysts yield 1,5-products.
  • Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products; higher temperatures (50–80°C) shift equilibrium.
  • Protecting group strategies : Temporarily block reactive sites to direct regiochemistry .

Q. What stability considerations are critical for long-term storage?

  • Storage conditions : -20°C under argon to prevent hydrolysis of the carboxamide group.
  • Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with HPLC monitoring detect impurities (<2% degradation) .

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